HLA-B44 Restriction Profile of MAGE-3 (167-176) Differentiates It from Other MAGE-3 Epitopes
The MAGE-3 Antigen (167-176) peptide is presented by HLA-B44 molecules, which distinguishes it from other commonly studied MAGE-3 peptides, such as the HLA-A1-restricted MAGE-3 (168-176) peptide (EVDPIGHLY) [1]. The specific sequence (MEVDPIGHLY) was identified through screening for the HLA-B44 peptide-binding motif (Glu at position 2, Tyr or Phe at position 9 or 10) and demonstrated the strongest binding among candidate peptides [2]. This differential HLA restriction directly defines the target patient population for clinical applications and the appropriate T-cell readout for in vitro assays.
| Evidence Dimension | HLA Class I Restriction Element |
|---|---|
| Target Compound Data | HLA-B44 (and cross-reactive HLA-B18) [3] |
| Comparator Or Baseline | MAGE-3 (168-176) peptide (EVDPIGHLY) is restricted by HLA-A1. Another MAGE-3 peptide (FLWGPRALV) is restricted by HLA-A2 [1]. |
| Quantified Difference | Qualitatively distinct restriction profiles; no overlap in presenting HLA alleles. |
| Conditions | Identified via in silico motif prediction and validated in CTL recognition assays using HLA-typed cell lines [REFS-1, REFS-2]. |
Why This Matters
This dictates that MAGE-3 (167-176) is the correct reagent for experiments involving HLA-B44+ or HLA-B18+ models or patient samples, and cannot be replaced by other MAGE-3 peptides.
- [1] van der Bruggen, P., Bastin, J., Gajewski, T., Coulie, P. G., Boël, P., De Smet, C., ... & Boon, T. (1994). A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3. European Journal of Immunology, 24(12), 3038-3043. View Source
- [2] Herman, J., van der Bruggen, P., Luescher, I. F., Mandruzzato, S., Romero, P., Thonnard, J., ... & Coulie, P. G. (1996). A peptide encoded by the human MAGE3 gene and presented by HLA-B44 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE3. Immunogenetics, 43(6), 377-383. View Source
- [3] Bilsborough, J., Panichelli, C., Duffour, M. T., Warnier, G., Lurquin, C., Brichard, V., ... & Van Pel, A. (2002). A MAGE-3 peptide presented by HLA-B44 is also recognized by cytolytic T lymphocytes on HLA-B18. Tissue Antigens, 60(1), 16-24. View Source
